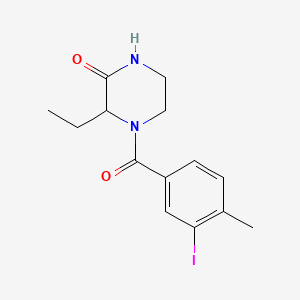

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

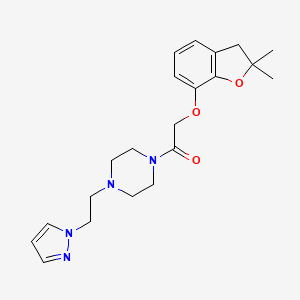

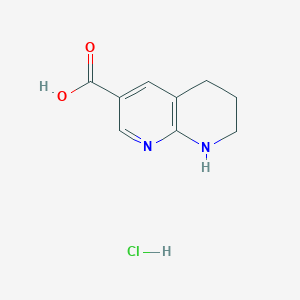

“3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one” is a chemical compound with the molecular formula C14H17IN2O2 . It has a molecular weight of approximately 372.2 .

Synthesis Analysis

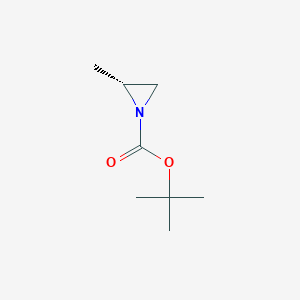

The synthesis of piperazine derivatives, such as “3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one” is defined by its molecular formula, C14H17IN2O2 . The exact mass of the molecule is 372.033478 Da .Wissenschaftliche Forschungsanwendungen

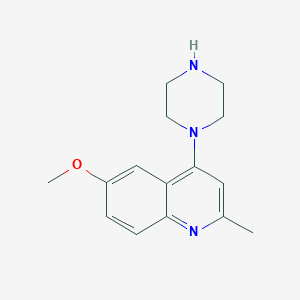

Chromatographic Separation : Piperazine derivatives, including those similar to 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one, have been used in chiral chromatographic processes. A study by Chilmonczyk et al. (2005) discusses the separation of racemic 1,4-disubstituted piperazines on cellulose tris(4-methylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate) stationary phases (Chilmonczyk et al., 2005).

Synthesis of Novel Compounds : Piperazine derivatives serve as intermediates in synthesizing various compounds with potential biological applications. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives starting from primary amines, including methyl piperazine (Bektaş et al., 2007).

Antimicrobial and Antiproliferative Activities : Piperazine derivatives have been evaluated for their antimicrobial and antiproliferative activities. A study by Başoğlu et al. (2013) investigated the antimicrobial, antilipase, and antiurease activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates (Başoğlu et al., 2013). Additionally, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines (Mallesha et al., 2012).

Pharmacological Potential : Studies like the one by Kumar et al. (2017) have explored the antidepressant and antianxiety activities of piperazine derivatives, highlighting their potential in pharmacological applications (Kumar et al., 2017).

Chemical Synthesis and Analysis : Piperazine compounds are used in various chemical synthesis processes. Gueret et al. (2020) discussed a visible-light-promoted decarboxylative annulation protocol to access different piperazine derivatives (Gueret et al., 2020).

Material Science Applications : In the field of material science, piperazine derivatives have been evaluated for their corrosion inhibition properties. Chen et al. (2021) studied the effectiveness of piperazine-substituted quinazolin-4(3H)-one derivatives in inhibiting corrosion of mild steel in HCl (Chen et al., 2021).

Eigenschaften

IUPAC Name |

3-ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN2O2/c1-3-12-13(18)16-6-7-17(12)14(19)10-5-4-9(2)11(15)8-10/h4-5,8,12H,3,6-7H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRAFSZVSCJPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)

![1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2728182.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2728187.png)